Ethyl 8-chloroquinoline-3-carboxylate

CAS No.: 71083-19-7

Cat. No.: VC2950527

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71083-19-7 |

|---|---|

| Molecular Formula | C12H10ClNO2 |

| Molecular Weight | 235.66 g/mol |

| IUPAC Name | ethyl 8-chloroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 |

| Standard InChI Key | VCTDXHDHWDZBHT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Cl |

Introduction

Chemical Structure and Properties

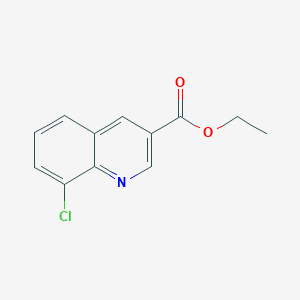

Ethyl 8-chloroquinoline-3-carboxylate (CAS No. 71083-19-7) belongs to the quinoline class of heterocyclic compounds. Its structure consists of a bicyclic core with a fused benzene and pyridine ring system, specifically substituted with a chlorine atom at the 8-position and an ethyl ester group at the 3-position.

Physical and Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClNO2 |

| Molecular Weight | 235.66 g/mol |

| IUPAC Name | ethyl 8-chloroquinoline-3-carboxylate |

| Physical State | Solid at room temperature |

| InChI Key | VCTDXHDHWDZBHT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Cl |

The chemical structure features a quinoline core with specific substitution patterns that determine its reactivity and biological profile. This particular arrangement of functional groups imparts distinct physicochemical properties, including solubility characteristics and stability parameters that influence its applications in various fields.

Synthesis Methods

The synthesis of ethyl 8-chloroquinoline-3-carboxylate typically involves multi-step organic reactions. Several synthetic routes have been reported in the literature, with the most common method utilizing phosphorus oxychloride (POCl3) under reflux conditions.

Common Synthetic Route

One established method involves reactions under specific conditions:

-

Refluxing with phosphorus oxychloride (POCl3) at elevated temperatures (typically around 100°C)

-

Reaction time of approximately 3.5 hours

This synthetic procedure typically results in a yellow semi-solid product that can be used without further purification in some applications. The 1H-NMR spectroscopic data confirms the structure, showing characteristic signals including a singlet at 9.58 ppm and a doublet at 8.46 ppm .

Alternative Synthesis Methods

Alternative synthetic approaches may include:

-

Friedlander condensation reactions starting from appropriate precursors

-

Modifications of classic quinoline synthesis methods

-

Transition metal-catalyzed coupling reactions for introducing the chlorine substituent

These methods can be optimized to improve yield, reduce reaction time, and minimize waste generation, making them suitable for scaling up to industrial production.

Applications in Chemical Research

Ethyl 8-chloroquinoline-3-carboxylate serves as a versatile building block in organic synthesis and finds applications in various research areas.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is particularly valuable as an intermediate in the synthesis of more complex molecules with potential therapeutic properties. The quinoline scaffold is a privileged structure in drug discovery, and specifically substituted derivatives like ethyl 8-chloroquinoline-3-carboxylate serve as important starting materials for developing compounds with enhanced biological activities.

As a Synthetic Intermediate

The compound's reactive functional groups—particularly the chlorine atom and the ester moiety—make it an excellent candidate for further chemical transformations. These include:

-

Nucleophilic aromatic substitution reactions at the chlorinated position

-

Ester hydrolysis, reduction, or amidation

-

Further functionalization of the quinoline ring system

-

Cross-coupling reactions to introduce additional substituents

These transformations allow for the generation of diverse chemical libraries for structure-activity relationship studies .

Biological Activities

Research has demonstrated several significant biological activities for ethyl 8-chloroquinoline-3-carboxylate, highlighting its potential for pharmaceutical applications.

Antifungal Properties

The compound has shown notable efficacy against fungal pathogens, particularly Candida glabrata. In vitro studies have demonstrated its antifungal activity, suggesting potential applications in developing novel antifungal agents .

Anti-inflammatory Effects

Experimental evidence indicates that ethyl 8-chloroquinoline-3-carboxylate possesses anti-inflammatory properties. Specifically, it has been shown to inhibit the production of IL-10, an anti-inflammatory cytokine, suggesting a complex immunomodulatory role .

Biological Activity Data

| Activity Type | Target/Effect | Efficacy | Optimal Concentration |

|---|---|---|---|

| Antifungal | Candida glabrata | Effective in vitro | 0.5 mg/mL |

| Anti-inflammatory | IL-10 inhibition | Demonstrated effect | 0.5 mg/mL |

| Anticancer | Tumor cell growth | Active in vitro only | 0.5 mg/mL |

The optimal concentration for various in vitro applications, including as a protein extraction solvent or chemical pesticide, has been determined to be approximately 0.5 mg/mL .

Comparison with Related Quinoline Derivatives

Understanding the structural similarities and differences between ethyl 8-chloroquinoline-3-carboxylate and related compounds provides valuable insights into structure-activity relationships.

Structural Analogues

| Compound | Molecular Formula | Key Structural Difference | Notable Properties |

|---|---|---|---|

| Ethyl 8-chloroquinoline-3-carboxylate | C12H10ClNO2 | Reference compound | Antifungal, anti-inflammatory |

| Ethyl 2-chloroquinoline-3-carboxylate | C12H10ClNO2 | Chlorine at position 2 | Different biological profile |

| Ethyl 4-amino-8-chloroquinoline-3-carboxylate | C12H11ClN2O2 | Addition of amino group at position 4 | Enhanced water solubility |

| Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | C12H9ClFNO2 | Fluorine instead of chlorine at position 8 | Different metabolic stability |

Each structural variation can significantly alter the compound's physicochemical properties, biological activities, and pharmaceutical potential .

Structure-Activity Relationships

The position and nature of substituents on the quinoline ring system play crucial roles in determining biological activity:

-

Chlorination at the 8-position appears particularly important for antifungal activity

-

The ethoxycarbonyl group at position 3 contributes to the compound's lipophilicity and membrane permeability

-

Modifications at position 4 (such as amino substitution) can dramatically alter the compound's biological profile

These structure-activity relationships provide valuable guidelines for the rational design of more potent and selective quinoline-based bioactive compounds .

Current Research Trends

Recent scientific literature reveals several emerging research directions involving ethyl 8-chloroquinoline-3-carboxylate and related quinoline derivatives.

Medicinal Chemistry Research

Current medicinal chemistry research focuses on:

-

Development of novel antibacterial agents based on the quinoline scaffold

-

Exploration of antifungal applications, particularly against resistant strains

-

Investigation of quinoline-3-carboxylates as potential antibacterial agents

Studies have demonstrated that quinoline-3-carboxylates, including ethyl 8-chloroquinoline-3-carboxylate, possess moderate antibacterial activity against organisms such as Bacillus subtilis and Vibrio cholerae .

Synthetic Methodology Development

Research on improved synthetic methods includes:

-

Base-catalyzed Friedlander condensations for preparing quinoline-3-carboxylates

-

Optimization of chlorination reactions using POCl3 to improve yields

-

Development of more environmentally friendly synthesis approaches

-

Application of modern techniques such as microwave-assisted synthesis

These methodological advances aim to make the production of ethyl 8-chloroquinoline-3-carboxylate more efficient, cost-effective, and environmentally sustainable .

Future Research Directions

The unique structural features and promising biological activities of ethyl 8-chloroquinoline-3-carboxylate open several avenues for future research.

Medicinal Chemistry Prospects

Future medicinal chemistry investigations may focus on:

-

Optimization of the structure to enhance antifungal and anti-inflammatory activities

-

Development of hybrid molecules incorporating the quinoline-3-carboxylate scaffold

-

Exploration of structure-activity relationships to identify more potent derivatives

-

Investigation of potential synergistic effects with established antimicrobial agents

These studies could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

Synthetic Methodology Advancement

Future synthetic research may address:

-

Development of catalytic and enantioselective methods for quinoline synthesis

-

Application of flow chemistry for continuous production

-

Exploration of green chemistry approaches to reduce environmental impact

-

Design of efficient multi-component reactions to access functionalized quinolines

These methodological advances would facilitate the preparation of ethyl 8-chloroquinoline-3-carboxylate and related compounds for various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume